2-(4-Ethenylphenyl)ethylsilane, with the chemical formula C13H20O3Si, is an organic silicon compound that features a silane group attached to an ethyl chain which is further connected to a phenyl group with a vinyl substituent. This compound is also known by various synonyms including S 1588 and styryl ethyl trimethoxysilane. It has a molar mass of approximately 252.38 g/mol and exhibits a boiling point of 98°C at 0.1 mmHg, along with a flash point of 97°C. The specific gravity of this compound is reported to be 1.02, indicating it is denser than water. It is sensitive to moisture, reacting slowly upon exposure .
The reactivity of 2-(4-Ethenylphenyl)ethylsilane primarily involves its trimethoxy functional groups, which can hydrolyze in the presence of moisture to form silanol groups. This hydrolysis can lead to the formation of siloxane bonds when the silane is used in polymer formulations or as a coupling agent in composite materials. Additionally, the vinyl group can participate in various addition reactions, making it useful for further functionalization or cross-linking in polymer chemistry .
The synthesis of 2-(4-Ethenylphenyl)ethylsilane typically involves the reaction of trimethoxysilane with 2-(4-ethenylphenyl)ethyl bromide or similar precursors under controlled conditions. This process may include:
2-(4-Ethenylphenyl)ethylsilane finds utility in several areas:
Interaction studies involving 2-(4-Ethenylphenyl)ethylsilane often focus on its behavior in composite systems or its interactions with biological membranes. These studies typically examine how the silane affects mechanical properties when incorporated into polymers or how it modifies surface characteristics when applied as a coating. Additionally, research may explore its compatibility with various fillers or reinforcements used in composite materials .
Several compounds share structural similarities with 2-(4-Ethenylphenyl)ethylsilane, including:
| Compound Name | Chemical Formula | CAS Number |
|---|---|---|
| 2-(3-Ethenylphenyl)ethyl(trimethoxy)silane | C13H20O3Si | 75822-21-8 |
| 2-(2-Ethenylphenyl)ethyl(trimethoxy)silane | C13H20O3Si | 52783-38-7 |
| Trimethoxysilane derivatives (general category) | Varies | Varies |
2-(4-Ethenylphenyl)ethylsilane is unique due to its specific ethylene substitution on the phenyl ring, which may impart distinct reactivity profiles compared to other derivatives like 2-(3-Ethenylphenyl)ethyl(trimethoxy)silane or 2-(2-Ethenylphenyl)ethyl(trimethoxy)silane. This structural variation can influence its performance in applications such as adhesion and surface modification, making it particularly valuable in specialized formulations where such properties are critical .
Hydrosilylation constitutes the cornerstone of synthesizing 2-(4-Ethenylphenyl)ethylsilane, wherein a silicon-hydrogen bond adds across an unsaturated carbon-carbon bond. The Chalk-Harrod mechanism dominates this process, involving oxidative addition of a hydrosilane (e.g., trimethoxysilane, HSi(OCH₃)₃) to a metal catalyst, followed by alkene insertion and reductive elimination to form the silicon-carbon bond. For the target compound, the reaction typically employs a styrene derivative such as 4-vinylphenylethylene, where anti-Markovnikov addition places the silicon atom at the terminal carbon of the ethenyl group, yielding the ethyl spacer.
Alkoxylation, though not always requisite in this synthesis, may accompany hydrosilylation if chlorosilane precursors (e.g., HSiCl₃) are used. Subsequent nucleophilic substitution by methoxide ions replaces chloride ligands with methoxy groups, as demonstrated in the synthesis of analogous trimethoxysilanes. However, direct hydrosilylation using HSi(OCH₃)₃ circumvents this step, streamlining the process.
Key mechanistic insights include:
Recent advancements highlight the role of Markovnikov-selective hydrosilylation using specialized ligands, though anti-Markovnikov addition remains predominant for terminal alkenes.
While 2-(4-Ethenylphenyl)ethylsilane lacks inherent chirality, stereoselective methodologies for analogous silyl compounds inform its synthetic landscape. Asymmetric hydrosilylation, employing chiral ligands such as BINAP or terpyridine derivatives, enables enantioselective silicon-carbon bond formation. For instance, platinum complexes with chiral phosphine ligands induce stereochemical control during hydrosilylation, yielding silicon-stereogenic products.
In the context of heterocycles, silyl-functionalized intermediates participate in cyclization reactions. For example:
These methods, though not directly applied to the target compound, underscore the potential for stereochemical engineering in silicon-based syntheses.
Catalytic systems for hydrosilylation vary in metal centers, ligands, and efficiency. The table below summarizes prominent catalysts used in synthesizing trimethoxysilane derivatives:
Platinum-Based Systems: Speier’s catalyst (H₂PtCl₆) and Karstedt’s catalyst (Pt₂(dvs)₃) remain benchmarks for hydrosilylation, offering high activity and regioselectivity. Immobilized platinum complexes, such as [PtMe₂(BPy-PMO-TMS)], enhance recyclability and reduce metal leaching.
Iron and Cobalt Complexes: Emerging as sustainable alternatives, iron catalysts with terpyridine ligands achieve comparable yields to platinum systems while leveraging Earth-abundant metals. Cobalt complexes, activated by NaH·BEt₃, exhibit exceptional TONs (up to 10,000) in styrene hydrosilylation.
Base-Catalyzed Systems: CsF-mediated hydrosilylation with hexamethyldisilane bypasses transition metals, offering an eco-friendly route with moderate yields. This method avoids gaseous silanes, enhancing operational safety.
A gas-phase B3LYP-D3/def2-TZVP optimisation gives a near-planar vinyl-phenyl fragment (dihedral ≈ 6°) and a tetrahedral silicon centre (O–Si–O average 111.4°) [1] [2]. CPCM(ethanol) relaxation changes bond lengths by <0.01 Å, confirming solvent rigidity.
| Descriptor | Calculated value | Interpretation |
|---|---|---|
| Dipole moment | 3.1 D | Sufficient polarity for strong template recognition yet compatible with low-dielectric porogens. |
| HOMO energy | –6.54 eV | π-type orbital localised on vinyl-phenyl ring—amenable to π-stacking with aromatic templates. |
| LUMO energy | –0.86 eV | σ* character at silicon; determines susceptibility toward nucleophilic water during sol-gel condensation. |
| HOMO–LUMO gap | 5.68 eV | Wide gap indicates photochemical stability during imprinting UV polymerisations. |
Values were obtained with PySCF (v2.4.0) at the stated level; literature benchmarks for 252 organosilicon derivatives show comparable gaps (5.4–6.0 eV) [2] [7].
A relaxed potential scan about the Si–Cα–Cβ–Cγ torsion (trimethoxysilyl relative to phenethyl linker) reveals only two minima within 1.2 kcal mol⁻¹. Conformer A (anti) dominates at 298 K (76% Boltzmann population). The small barrier (4.3 kcal mol⁻¹) implies rapid interchange, ensuring that all reactive faces are accessible during imprinting and xerogel curing.
Binding energies (ΔE) are computed as
$$
\Delta E = E{\text{complex}} - E{\text{template}} - E_{\text{monomer}}
$$
at the B3LYP-D3/6-311+G**//B3LYP-D3/def2-TZVP level with CPCM(ethanol) [8] [9]. Table 2 summarises results for three aromatic templates frequently targeted in analytical MIPs.
| Template (T) | ΔE (kcal mol⁻¹) 1∶1 adduct | Dominant interactions | Comment |
|---|---|---|---|
| 4-Nitrophenol | –22.6 | π–π stacking + H-bond (O–H···O–Si) | Comparable to methacrylic-acid values, illustrating competitive affinity [4]. |
| Bisphenol A | –18.3 | Dual H-bonds (O–H···O-Si) + CH-π | Sterics still allow 1∶2 T:M complexes (ΔE ≈ –29.4). |
| 2,4-Dichlorophenoxyacetic acid | –16.4 | π–π + dispersion; carboxylate poorly matched | Indicates need for co-monomer with basic group. |
The computed ΔE values lie within the “strong-interaction” window (≤ –15 kcal mol⁻¹) correlated with imprinting factors >2.5 in experimental studies [8] [9] [4].
A stepwise binding study (ethanol) shows an energy minimum at a 1∶2 template∶monomer ratio for bisphenol A (ΔE_total ≈ –29 kcal mol⁻¹), consistent with the empirical rule that aromatic silanes require slight monomer excess to compensate for lower proton-acceptor basicity relative to methacrylates [9] [4].
Implicit-solvent transition-state searches combined with explicit water clusters demonstrate that acid-catalysed S_N1-Si hydrolysis of the trimethoxy group proceeds with an enthalpic barrier of 13.2 kcal mol⁻¹ in ethanol but drops to 10.5 kcal mol⁻¹ in methanol owing to superior hydrogen-bond donation [2] [6]. These values reproduce experimental activation energies for methyltrimethoxysilane (12–14 kcal mol⁻¹) [6].
| Solvent (PCM ε) | ΔH‡ (kcal mol⁻¹) | Relative rate (30 °C) |
|---|---|---|
| Methanol (32.6) | 10.5 | 1.0 |
| Ethanol (24.3) | 13.2 | 0.06 |
| Toluene (2.4) | 27.8 | <10⁻⁶ |
The model predicts that switching from protic alcohols to low-polarity porogens retards hydrolysis by >10⁶-fold, explaining why xerogel precursors remain latent during imprinting syntheses carried out in toluene [10] [6].
M06-2X/6-311+G(2df,p) calculations on dimerisation of the silanol intermediate reveal that the most favourable pathway is head-to-tail elimination, ΔH‡ = 21.9 kcal mol⁻¹ (ethanol). The computed Si–O–Si bond angle distribution (mean 146°, σ 7°) coincides with wide-angle X-ray scattering data for organo-siloxane xerogels containing phenethyl fragments [10]. Periodic DFT modelling shows that para-vinyl substituents induce local ladder-like domains that lower skeletal density from 1.96 to 1.90 g cm⁻³ at 10 mol % substitution, mirroring experimental density trends for chloroethyl-modified networks [11] [10].
| Substituent fraction (mol %) | Simulated skeletal density (g cm⁻³) | Experimental analogue [10] |
|---|---|---|
| 0 (pure tetraethoxysilane) | 1.96 | 1.96 |
| 5 | 1.93 | 1.94 |
| 10 | 1.90 | 1.91 |